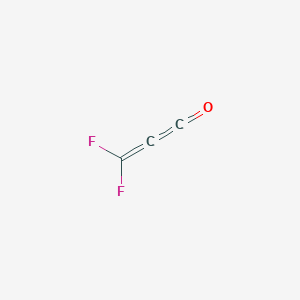
3-Chloropyrazine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H5ClN4O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2,5-dicarboxamide typically involves the homolytic amidation of 6-chloropyrazine-2-carbonitrile, yielding 5-cyano-3-chloropyrazine-2-carboxamide. This intermediate is then hydrolyzed to obtain this compound . The reaction conditions often include the use of dry toluene as a solvent and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloropyrazine-2,5-dicarboxamide undergoes various chemical reactions, including nucleophilic substitution, amidation, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
3-Chloropyrazine-2,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloropyrazine-2,5-dicarboxamide involves its hydrolysis to pyrazinoic acid via bacterial enzymes. This metabolite then acts on specific molecular targets, such as mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
3-(3-Methylphenyl)-aminopyrazine-2,5-dicarboxamide: This compound has shown higher activity against Mycobacterium tuberculosis compared to 3-Chloropyrazine-2,5-dicarboxamide.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds .
Propriétés
Numéro CAS |
139888-34-9 |
|---|---|
Formule moléculaire |
C6H5ClN4O2 |
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
3-chloropyrazine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H5ClN4O2/c7-4-3(6(9)13)10-1-2(11-4)5(8)12/h1H,(H2,8,12)(H2,9,13) |
Clé InChI |
NUZJLESALBNNEI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)C(=O)N)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)


![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)



![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)





silane](/img/structure/B14288743.png)
